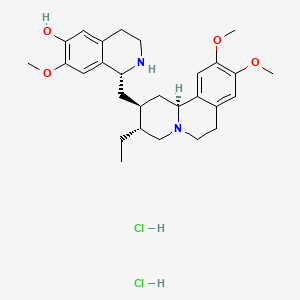

Cephaeline Dihydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOHSWWVTZSRQM-JBKGYMEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5853-29-2 | |

| Record name | Cephaeline dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephaeline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHAELINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QL8Q0680S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cephaeline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephaeline is a phenolic alkaloid derived from the roots of Psychotria ipecacuanha and related plant species.[1][2][3] Chemically, it is a desmethyl analog of emetine, another well-known ipecac alkaloid.[1] Historically utilized for its potent emetic and amoebicidal properties, recent research has unveiled a broader spectrum of biological activities, including antiviral and anticancer effects.[1][4][5][6] This document provides a comprehensive technical overview of the multifaceted mechanism of action of Cephaeline, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways.

Core Mechanisms of Action

Cephaeline exerts its biological effects through several distinct mechanisms, impacting multiple cellular and physiological pathways.

Emetic Action

The most well-documented effect of Cephaeline is the induction of emesis. This action is mediated through a dual pathway involving both local and central nervous system stimulation.[7]

-

Local Gastric Irritation: Cephaeline acts as a direct irritant to the gastric mucosa.[6][7][8] This irritation stimulates afferent vagal and splanchnic nerve pathways, which transmit signals to the vomiting center in the brainstem.

-

Central Chemoreceptor Trigger Zone (CTZ) Stimulation: The compound is absorbed into the bloodstream and chemically stimulates the chemoreceptor trigger zone (CTZ) in the area postrema of the brain.[2][7] The CTZ, in turn, activates the vomiting center.

The central emetic mechanism is significantly linked to the serotonergic system. Studies have demonstrated that the emesis induced by Cephaeline can be prevented by pretreatment with 5-HT₃ receptor antagonists, such as ondansetron.[9][10] This indicates a crucial role for 5-HT₃ receptors in mediating its emetic effect.[6][10] Additionally, Cephaeline exhibits a distinct affinity for the 5-HT₄ receptor, suggesting its potential involvement in the emetic pathway.[4][10]

Anticancer Activity

Cephaeline has demonstrated significant antitumor properties, particularly against mucoepidermoid carcinoma (MEC) and lung cancer cell lines.[1][5] Its anticancer effects are attributed to the induction of histone acetylation and ferroptosis.

-

Induction of Histone H3 Acetylation: Cephaeline administration leads to a notable increase in the acetylation of histone H3 at lysine 9 (H3K9ac).[5][11] This epigenetic modification results in chromatin relaxation, which can alter gene expression profiles related to cell viability, proliferation, and migration.[11] This mechanism also disrupts the formation of tumorspheres, indicating an inhibitory effect on cancer stem cells (CSCs).[5][11]

-

Promotion of Ferroptosis: In lung cancer models, Cephaeline promotes ferroptosis, a form of iron-dependent programmed cell death. It achieves this by inhibiting the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] NRF2 is a key regulator of cellular antioxidant responses, and its inhibition leads to an accumulation of lipid peroxides, culminating in cell death.

Antiviral Activity

Cephaeline exhibits potent inhibitory effects against both Zika virus (ZIKV) and Ebola virus (EBOV).[1][12]

-

Zika Virus (ZIKV): It inhibits ZIKV replication by targeting the NS5 RNA-dependent RNA polymerase (RdRp) with an IC₅₀ of 976 nM.[1] It also reduces the expression of the ZIKV NS1 protein in host cells.[9] In vivo studies have confirmed its ability to lower the serum viral load in infected mice.[1][9]

-

Ebola Virus (EBOV): The primary mechanism against EBOV is the inhibition of viral entry into host cells.[1]

Additional Mechanisms

-

Amoebicidal Action: Cephaeline and its parent compound emetine are effective against protozoa like Entamoeba histolytica. This is achieved by inhibiting protein and nucleic acid (DNA and RNA) synthesis in the parasite.[8][13]

-

Expectorant Effect: It can increase the secretion of respiratory tract fluid, which aids in clearing mucus.[9]

-

Enzyme Inhibition: In vitro assays show that Cephaeline inhibits cytochrome P450 isoforms CYP2D6 and CYP3A4.[9]

Quantitative Data Summary

The biological activities of Cephaeline have been quantified in various in vitro and in vivo models. The following tables summarize the key data points.

Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of Cephaeline

| Target | Cell Line | Assay | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Zika Virus (ZIKV) | HEK293 | NS1 Protein Expression | 26.4 nM | [9] |

| Zika Virus (ZIKV) | SNB-19 | Viral Titer Reduction | 3.11 nM | [9] |

| Zika Virus (ZIKV) | HEK293 | NS5 RdRp Activity | 976 nM | [1] |

| Ebola Virus (EBOV) | HeLa | VLP Entry | 3.27 µM | [1] |

| Ebola Virus (EBOV) | Vero E6 | Live Virus Infection | 22.18 nM | [1] |

| MEC Cancer Cells | UM-HMC-1 | Cell Viability | 0.16 µM | [1] |

| MEC Cancer Cells | UM-HMC-2 | Cell Viability | 2.08 µM | [1] |

| MEC Cancer Cells | UM-HMC-3A | Cell Viability | 0.02 µM |[1] |

Table 2: In Vitro CYP450 Inhibition by Cephaeline

| Enzyme | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|

| CYP2D6 | 54 µM | [9] |

| CYP3A4 | 355 µM |[9] |

Table 3: In Vivo Efficacy and Dosage of Cephaeline

| Model | Condition | Dosage | Outcome | Reference |

|---|---|---|---|---|

| Ferret | Emesis Induction | 0.5 mg/kg, p.o. | Induced emesis | [9][10] |

| Rabbit | Expectorant Effect | 1 mg/kg | Increased respiratory fluid | [9] |

| Ifnar1⁻/⁻ Mice | ZIKV Infection | 2 mg/kg, i.p. | Reduced serum viral load | [1][9] |

| Mouse | EBOV Infection | 5 mg/kg, i.p. | 67% survival rate | [1] |

| Xenograft Mouse | Lung Cancer | 5-10 mg/kg, i.p. | Significant antitumor effects |[1] |

Key Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of Cephaeline.

Cell Viability and Proliferation (MTT Assay)

-

Objective: To determine the cytotoxic effect of Cephaeline on cancer cells.

-

Methodology:

-

Mucoepidermoid carcinoma (MEC) cell lines (e.g., UM-HMC-1, UM-HMC-2) are seeded in 96-well plates and allowed to adhere overnight.[5][11]

-

Cells are treated with a range of concentrations of Cephaeline (e.g., 0-32 µM) for a specified duration (e.g., 72 hours).[1]

-

Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

The formazan crystals are solubilized using a solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.

-

Histone Acetylation (Immunofluorescence Staining)

-

Objective: To visualize and quantify the effect of Cephaeline on histone H3 acetylation.

-

Methodology:

-

MEC cells are cultured on coverslips and treated with Cephaeline (e.g., 0.16, 2.08, 0.02 µM) for 24-48 hours.[1][5]

-

Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with a suitable blocking buffer (e.g., bovine serum albumin).

-

Cells are incubated with a primary antibody specific for acetylated histone H3 at lysine 9 (anti-H3K9ac).

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with a DNA dye such as DAPI.

-

Coverslips are mounted on slides, and images are captured using a fluorescence microscope. The intensity of the fluorescence signal is quantified to determine the level of H3K9ac.

-

Cancer Stem Cell Inhibition (Tumorsphere Formation Assay)

-

Objective: To assess the effect of Cephaeline on the self-renewal capacity of cancer stem cells.

-

Methodology:

-

Single-cell suspensions of MEC cells are plated at a low density in ultra-low attachment plates.

-

Cells are cultured in a serum-free stem cell medium supplemented with growth factors (e.g., EGF, bFGF).

-

Cultures are treated with Cephaeline at various concentrations.

-

After a period of incubation (e.g., 7-10 days), the number and size of the resulting tumorspheres (spherical colonies of cells) are quantified using a microscope. A reduction in tumorsphere formation indicates an inhibitory effect on cancer stem cells.[5][11]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cephaeline | 483-17-0 | FC19891 | Biosynth [biosynth.com]

- 3. Cephaeline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Studies for the emetic mechanisms of ipecac syrup (TJN-119) and its active components in ferrets: involvement of 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Emetine and cephaeline content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]

Cephaeline Dihydrochloride chemical structure and properties

An In-Depth Technical Guide to Cephaeline Dihydrochloride

Introduction

Cephaeline is a natural alkaloid found in the roots of Carapichea ipecacuanha (Ipecac) and other plant species.[1][2] It is structurally similar to emetine, another significant alkaloid from Ipecac.[3][4] this compound is the salt form of cephaeline, which exhibits increased solubility in aqueous solutions. This compound has garnered interest in the scientific community for its diverse pharmacological activities, including its traditional use as an emetic and its emerging potential as an anti-cancer and antiviral agent.[2][5][6][7] This guide provides a comprehensive overview of the chemical structure, properties, biological activities, and experimental protocols related to this compound for researchers and drug development professionals.

Chemical Structure and Properties

Cephaeline is a tetrahydroisoquinoline alkaloid.[7] The dihydrochloride salt is formed by the reaction of cephaeline with two equivalents of hydrochloric acid.

Chemical Structure

The IUPAC name for the parent compound, cephaeline, is (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol.[8]

Physicochemical Properties

The key physicochemical properties of Cephaeline and its dihydrochloride salt are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀Cl₂N₂O₄ | [8] |

| Molecular Weight | 539.5 g/mol | [8][9] |

| CAS Number | 5853-29-2 | [8][10] |

| Parent Compound (Cephaeline) MW | 466.61 g/mol | [1] |

| Parent Compound (Cephaeline) MP | 115-116 °C | [1] |

| Solubility (Cephaeline) | Practically insoluble in water; freely soluble in dilute hydrochloric acid, methanol, ethanol, chloroform. | [1] |

| Solubility (Dihydrochloride) | Soluble in water. | [1][10] |

| Appearance (Cephaeline) | White silky crystals. | [2] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily investigated in the contexts of oncology, virology, and its emetic effects.

Anti-Cancer Activity

Cephaeline has demonstrated significant anti-cancer properties, particularly in mucoepidermoid carcinoma (MEC).[3][11] Its mechanisms of action are multifaceted and involve the regulation of cell viability, growth, and migration.[3]

-

Induction of Histone Acetylation: Cephaeline acts as an inductor of histone H3 acetylation.[3][5] Specifically, it leads to a significant increase in the acetylation of histone H3 at lysine 9 (H3K9ac).[11] This epigenetic modification can lead to chromatin relaxation, altering gene expression and inhibiting the formation of tumorspheres.[3][11]

-

Induction of Ferroptosis via NRF2 Inhibition: The compound has been shown to promote ferroptosis, a form of iron-dependent programmed cell death, in lung cancer cells.[5] This is achieved by inhibiting the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5] Inhibition of NRF2 leads to the downregulation of key antioxidant genes such as GPX4 and SLC7A11, making cancer cells more susceptible to oxidative damage and subsequent cell death.[5]

Antiviral Activity

Cephaeline has shown potent inhibitory effects against several viruses, including Zika virus (ZIKV) and Ebola virus (EBOV).[5][6] Its antiviral mechanism involves two key actions: inhibiting viral replication and impeding viral entry into host cells.[6] For ZIKV, cephaeline has been shown to inhibit the NS5 RNA-dependent RNA polymerase (RdRp) activity.[5]

Emetic Activity

As a primary component of ipecac syrup, cephaeline is a potent emetic.[2] Its mechanism of action is twofold: a direct irritant effect on the gastric mucosa and chemical stimulation of the chemoreceptor trigger zone (CTZ) in the brain.[12][13]

Quantitative Biological Data

The following table summarizes the reported in vitro and in vivo efficacy data for Cephaeline.

| Target/Assay | Cell Line / Model | IC₅₀ / Effect | Reference |

| Anti-Cancer | |||

| Cell Viability (MTT) | UM-HMC-1 (MEC) | 0.16 µM | [3][5] |

| Cell Viability (MTT) | UM-HMC-2 (MEC) | 2.08 µM | [3][5] |

| Cell Viability (MTT) | UM-HMC-3A (MEC) | 0.02 µM | [3][5] |

| Antiviral | |||

| Ebola VLP Entry | HeLa Cells | 3.27 µM | [5] |

| Live Ebola Virus | Vero E6 Cells | 22.18 nM | [5] |

| ZIKV NS5 RdRp Activity | HEK293 Cells | 976 nM | [5] |

| ZIKV Infection (in vivo) | Ifnar1⁻/⁻ mice | 2 mg/kg (i.p.) suppresses ZIKV load. | [5] |

Experimental Protocols

This section details methodologies for the analysis and evaluation of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the quantification of cephaeline in various matrices, including plant extracts and biological fluids.[13][14]

Objective: To separate and quantify cephaeline.

Materials:

-

HPLC system with a Diode Array Detector (DAD) or UV detector.[13][15]

-

C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13][16]

-

Mobile Phase: Acetonitrile:Methanol:0.1% Phosphoric Acid (9:3:88 v/v/v).[13][14]

-

Solvents: Methanol, Acetonitrile (HPLC grade).

-

Acid: Phosphoric acid.

Procedure:

-

Standard Preparation: Prepare a stock solution of Cephaeline hydrochloride reference standard in methanol. Create a series of dilutions with the mobile phase to generate a calibration curve (e.g., 0.01 µg/mL to 0.2 µg/mL).[13][14]

-

Sample Preparation (from Ipecac root): a. Pulverize the dried plant material.[17] b. To 100 mg of powder, add an acidic methanol solution (e.g., 70% methanol).[16] c. Perform ultrasonic extraction for a specified time (e.g., 10-60 minutes).[14][16][17] d. Centrifuge the sample to pellet solid debris.[16] e. Collect the supernatant and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the standards and samples. Identify the cephaeline peak based on the retention time of the standard (approx. 9.0 min).[13][16] Quantify the amount of cephaeline in the samples by comparing the peak area to the calibration curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability, metabolic activity, and cytotoxicity. It was used to determine the IC₅₀ values of cephaeline in MEC cell lines.[3]

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Mucoepidermoid carcinoma cell lines (e.g., UM-HMC-1, UM-HMC-2).[3]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (in DMSO or PBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound (e.g., 0.01 µM to 10 µM). Include untreated and vehicle-only control wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

References

- 1. Cephaeline [drugfuture.com]

- 2. Cephaeline - Wikipedia [en.wikipedia.org]

- 3. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C28H40Cl2N2O4 | CID 23615629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Emetine and cephaeline content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]

- 14. researchgate.net [researchgate.net]

- 15. repositorio.una.ac.cr [repositorio.una.ac.cr]

- 16. redalyc.org [redalyc.org]

- 17. CN102633793B - Preparation method for extracting and separating emetini hydrochloridium and cephaeline hydrochloride from ipecace - Google Patents [patents.google.com]

In vitro activity of Cephaeline Dihydrochloride

An In-Depth Technical Guide to the In Vitro Activity of Cephaeline Dihydrochloride

Introduction

Cephaeline is a natural isoquinoline alkaloid derived from the roots and rhizomes of Carapichea ipecacuanha (Ipecac).[1][2] As a desmethyl analog of emetine, it shares many biological properties with its more well-known counterpart, including its traditional use as an emetic agent.[2][3][4] Recent research has unveiled a broader pharmacological profile for Cephaeline, demonstrating significant in vitro activity as an anticancer, antiviral, and specific enzyme-inhibiting agent.[5][6][7] This technical guide provides a comprehensive overview of the in vitro activities of Cephaeline, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action for researchers, scientists, and drug development professionals.

Anticancer and Cytotoxic Activity

Cephaeline has demonstrated potent cytotoxic effects across a range of cancer cell lines, including mucoepidermoid carcinoma (MEC), lung cancer, and leukemia.[5][8][9] Its mechanisms of action are multifaceted, involving the induction of ferroptosis and the epigenetic modulation of histone proteins.[8][9]

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) values highlight Cephaeline's potency against various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 Value | Citation(s) |

| UM-HMC-3A | Mucoepidermoid Carcinoma | MTT | 72 h | 0.02 µM | [5] |

| H460 | Lung Cancer | CCK-8 | 72 h | 35 nM | [9] |

| HL60 | Promyelocytic Leukemia | XTT | Not Specified | 0.04 µM | [5] |

| A549 | Lung Cancer | CCK-8 | 72 h | 43 nM | [9] |

| H460 | Lung Cancer | CCK-8 | 48 h | 58 nM | [9] |

| A549 | Lung Cancer | CCK-8 | 48 h | 65 nM | [9] |

| H460 | Lung Cancer | CCK-8 | 24 h | 88 nM | [9] |

| A549 | Lung Cancer | CCK-8 | 24 h | 89 nM | [9] |

| SK-OV-3 | Ovarian Cancer | MTT | 72 h | 0.1 µM | [5] |

| UM-HMC-1 | Mucoepidermoid Carcinoma | MTT | 72 h | 0.16 µM | [5] |

| UM-HMC-2 | Mucoepidermoid Carcinoma | MTT | 72 h | 2.08 µM | [5] |

Mechanisms of Anticancer Action

1.2.1 Induction of Ferroptosis in Lung Cancer

In lung cancer cells, Cephaeline's primary mechanism is the induction of ferroptosis, an iron-dependent form of programmed cell death. It achieves this by targeting and inhibiting the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[5][9] The inhibition of NRF2 leads to the downregulation of key antioxidant genes such as GPX4 and SLC7A11, disrupting cellular redox homeostasis and triggering lipid peroxidation, which culminates in ferroptotic cell death.[5][9]

1.2.2 Histone Acetylation in Mucoepidermoid Carcinoma (MEC)

In MEC cell lines, Cephaeline functions as an epigenetic modulator. It induces the acetylation of histone H3 at lysine 9 (H3K9ac), which is associated with chromatin relaxation.[8][10] This alteration in chromatin structure disrupts multiple oncogenic processes, leading to reduced cell viability and proliferation, a halt in cellular migration, and the inhibition of tumorsphere formation, a key characteristic of cancer stem cells.[8][10]

Antiviral Activity

Cephaeline exhibits potent, broad-spectrum antiviral activity against several RNA viruses, including Ebola virus (EBOV), Zika virus (ZIKV), and SARS-CoV-2.[5][6][11] Its efficacy is often observed in the nanomolar range, making it a compound of significant interest for antiviral drug development.

Quantitative Antiviral Data

| Virus | Cell Line / Assay | Endpoint Measured | IC50 / IC99 Value | Citation(s) |

| Zika Virus (ZIKV) | SNB-19 cells | Viral Titer | IC50 = 3.11 nM | [12] |

| SARS-CoV-2 | Not Specified | Not Specified | IC50 = 0.0123 µM (12.3 nM) | [6] |

| Ebola Virus (EBOV) | Vero E6 cells | Live Virus Infection | IC50 = 22.18 nM | [5] |

| Zika Virus (ZIKV) | HEK293 cells | NS1 Protein Expression | IC50 = 26.4 nM | [12] |

| Vaccinia Virus (VACV) | BSC40 cells | Virus Replication | IC99 = 60 nM | [6][13] |

| Zika Virus (ZIKV) | HEK293 cells | NS5 RdRp Activity | IC50 = 976 nM | [5] |

| Ebola Virus (EBOV) | HeLa cells | VLP Entry | IC50 = 3.27 µM | [5] |

Mechanism of Antiviral Action

Studies suggest that Cephaeline employs a dual mechanism to combat viral infections. It acts by both inhibiting viral replication within the host cell and by impeding the entry of the virus into the cell.[6][11] For several RNA viruses, including ZIKV and SARS-CoV-2, a key molecular target is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[5][6] Surface plasmon resonance studies have confirmed that Cephaeline binds to the SARS-CoV-2 RdRp (NSP-12) with a dissociation constant (KD) of 19.6 μM.[6]

Enzyme Inhibition

Cephaeline has been evaluated for its inhibitory effects on human hepatic microsomal cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. It demonstrates selective inhibition, primarily targeting the CYP2D6 isoform.[7][12][14]

Quantitative CYP Inhibition Data

| Enzyme | Parameter | Value (µM) | Citation(s) |

| CYP2D6 | Ki | 54 | [7][12] |

| CYP2D6 | IC50 | 121 | [7][14] |

| CYP3A4 | Ki | 355 | [7][12] |

| CYP3A4 | IC50 | > 1000 | [7][14] |

| CYP2C9 | IC50 | > 1000 | [7][14] |

Experimental Protocols

The following are generalized protocols for key in vitro assays based on methodologies reported in the literature.

Protocol: Cell Viability and Cytotoxicity (MTT/CCK-8 Assay)

This protocol is used to determine the IC50 of Cephaeline against adherent cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Cephaeline dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 1-4 hours.

-

Measurement: For MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization is needed.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Cytochrome P450 (CYP) Inhibition Assay

This protocol assesses the inhibitory potential of Cephaeline on specific CYP isoforms using human liver microsomes.[14]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.2 mg/mL protein), a specific CYP isoform substrate (e.g., bufuralol for CYP2D6), and a range of Cephaeline concentrations (e.g., 1-100 µM).[14]

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding a pre-warmed NADPH-generating system.

-

Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C in a shaking water bath.

-

Termination of Reaction: Stop the reaction by adding a cold solvent, such as acetonitrile, often containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

-

Analysis: Quantify the formation of the metabolite from the specific substrate using LC-MS/MS.

-

Data Analysis: Calculate the rate of metabolite formation at each Cephaeline concentration relative to the vehicle control to determine the IC50 and Ki values.

Conclusion

This compound is a potent bioactive alkaloid with a compelling profile of in vitro activities. Its nanomolar efficacy against various cancers and viruses, coupled with well-defined mechanisms of action such as the induction of ferroptosis and inhibition of viral RdRp, establishes it as a promising lead compound for further preclinical and clinical investigation. The selective inhibition of CYP2D6 suggests a need for careful consideration of drug-drug interactions during development. The data and protocols summarized in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Cephaeline - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | CAS#:3738-70-3 | Chemsrc [chemsrc.com]

- 12. caymanchem.com [caymanchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. glpbio.com [glpbio.com]

Cephaeline Dihydrochloride as a CYP2D6 inhibitor

An In-Depth Technical Guide to Cephaeline Dihydrochloride as a CYP2D6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound's inhibitory effects on the Cytochrome P450 2D6 (CYP2D6) enzyme. The document details quantitative inhibition data, experimental protocols for assessing inhibition, and the metabolic context of Cephaeline, offering critical insights for drug development and interaction studies.

Quantitative Inhibition Data

Cephaeline has been identified as a selective inhibitor of CYP2D6.[1] The inhibitory potential is quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The data presented below summarizes these values for Cephaeline against various CYP isoforms, highlighting its selectivity for CYP2D6.

| Enzyme | Parameter | Value (µM) | Reference |

| CYP2D6 | IC50 | 121 | [1][2] |

| CYP2D6 | Ki | 54 | [1][2] |

| CYP3A4 | IC50 | 1000 | [2] |

| CYP3A4 | Ki | 355 | [1][2] |

| CYP2C9 | IC50 | >1000 | [1] |

Note: The lower Ki value for CYP2D6 compared to CYP3A4 indicates a stronger binding affinity and more potent inhibition of the CYP2D6 isoform.

Mechanism of Inhibition

The determination of the inhibition constant (Ki) from IC50 values often involves graphical analysis methods like Dixon plots.[1][2] The Ki is a more intrinsic measure of inhibitor potency than the IC50, as the latter can be influenced by experimental conditions such as substrate concentration.[3] Understanding the type of inhibition (e.g., competitive, non-competitive, mixed) is crucial for predicting the clinical relevance of drug-drug interactions.[3]

Caption: Logical flow from experimental IC50 to the determination of Ki and inhibition type.

Experimental Protocols

The characterization of Cephaeline as a CYP2D6 inhibitor relies on standardized in vitro assays using human liver microsomes (HLMs) or recombinant CYP enzymes.[1][4] Two primary methodologies are employed: fluorescence-based assays for high-throughput screening and LC-MS/MS-based assays for definitive quantification.

General Workflow for In Vitro CYP Inhibition Assay

The following diagram outlines the typical workflow for assessing the inhibitory potential of a compound against a specific CYP isoform.

Caption: Standard experimental workflow for determining CYP inhibition.

LC-MS/MS-Based CYP2D6 Inhibition Assay

This method offers high sensitivity and specificity for quantifying the formation of metabolites.[5][6]

-

Materials:

-

Pooled Human Liver Microsomes (HLMs).

-

This compound (test inhibitor).

-

Quinidine (positive control inhibitor for CYP2D6).[1]

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[6]

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).[6]

-

Acetonitrile or other organic solvent to terminate the reaction.[8]

-

Internal standard for LC-MS/MS analysis.[8]

-

-

Procedure:

-

Preparation: Prepare various concentrations of Cephaeline. The final concentrations may range from 10 µM to 100 µM for Ki determination.[1]

-

Pre-incubation: In a 96-well plate, pre-incubate HLMs with Cephaeline or the positive control (quinidine) in phosphate buffer for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[9]

-

Reaction Initiation: Initiate the metabolic reaction by adding the CYP2D6 substrate (e.g., bufuralol at concentrations near its Km, such as 8, 16, and 32 µM) and the NADPH regenerating system.[1]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring product formation is within the linear range with respect to time and protein concentration.[1]

-

Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.[8]

-

Sample Processing: Centrifuge the plate to precipitate proteins.[6] Transfer the supernatant to a new plate for analysis.

-

Analysis: Quantify the metabolite (e.g., 1'-hydroxybufuralol) using a validated LC-MS/MS method.[5][10]

-

Data Analysis: Determine the rate of metabolite formation in the presence and absence of Cephaeline. Calculate the percent inhibition and subsequently the IC50 value. For Ki determination, data is graphically analyzed using methods such as Dixon plots, which plot the inverse of the reaction velocity against inhibitor concentration at multiple substrate concentrations.[1][2]

-

Fluorescence-Based CYP2D6 Inhibition Assay

This method is suitable for high-throughput screening and utilizes a substrate that is converted into a fluorescent metabolite.[4][9]

-

Materials:

-

Procedure:

-

Setup: In a microtiter plate, add the recombinant enzyme, buffer, and various concentrations of Cephaeline.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.[9]

-

Reaction Initiation: Add a mixture of the fluorogenic substrate and NADPH to all wells.

-

Measurement: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/468 nm) for a set duration (e.g., 60 minutes).[9]

-

Data Analysis: The rate of increase in fluorescence corresponds to the rate of enzyme activity. Calculate the percent inhibition for each concentration of Cephaeline and determine the IC50 value by fitting the data to a dose-response curve.

-

Metabolic Context and Interactions

Cephaeline is metabolically related to Emetine, another ipecac alkaloid. In vitro studies with human liver microsomes have shown that CYP3A4 and CYP2D6 are capable of metabolizing Emetine to Cephaeline and another metabolite, 9-O-demethylemetine.[2] This metabolic relationship is important, as the presence of Emetine can lead to the formation of Cephaeline, which can in turn inhibit CYP2D6.

Caption: Metabolism of Emetine to Cephaeline and other metabolites by CYP enzymes.

Conclusion and Implications for Drug Development

The data clearly establish Cephaeline as a potent and selective inhibitor of CYP2D6 in vitro.[1][2] This inhibition is an important consideration during drug development for several reasons:

-

Drug-Drug Interactions (DDIs): CYP2D6 is responsible for the metabolism of approximately 25% of commonly prescribed drugs.[9][13] Co-administration of Cephaeline with a drug that is a CYP2D6 substrate could lead to decreased metabolism of that drug, resulting in elevated plasma concentrations and potential toxicity.

-

Phenoconversion: The inhibition of CYP2D6 can effectively convert an individual with a normal metabolizer genotype into a poor metabolizer phenotype, altering their response to CYP2D6-metabolized drugs.[13]

-

Therapeutic Potential: While often viewed as a risk, the targeted inhibition of CYP enzymes is also a therapeutic strategy, for example, to "boost" the concentration of a co-administered drug.

Although one study concluded that the in vitro inhibition by Cephaeline would be unlikely to cause clinically significant increases in plasma concentrations of co-administered drugs, careful consideration is still warranted.[2] Any new chemical entity that is structurally related to Cephaeline or is co-administered with ipecac-derived products should be evaluated for its potential to inhibit CYP2D6.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolism of ipecac alkaloids cephaeline and emetine by human hepatic microsomal cytochrome P450s, and their inhibitory effects on P450 enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. researchgate.net [researchgate.net]

- 5. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]

- 6. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Throughput, 384-Well, LC-MS/MS CYP Inhibition Assay Using Au...: Ingenta Connect [ingentaconnect.com]

- 9. assaygenie.com [assaygenie.com]

- 10. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioivt.com [bioivt.com]

- 12. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antiviral Properties of Cephaeline Against Zika Virus (ZIKV) and Ebola Virus (EBOV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antiviral properties of Cephaeline, a natural alkaloid, against two significant global health threats: Zika Virus (ZIKV) and Ebola Virus (EBOV). Cephaeline, a desmethyl analog of Emetine, has demonstrated potent inhibitory effects on both viruses through distinct mechanisms of action.[1][2][3] For ZIKV, Cephaeline primarily targets the viral replication stage by inhibiting the NS5 RNA-dependent RNA polymerase (RdRp).[2][4] In the case of EBOV, its efficacy is linked to the inhibition of viral entry by disrupting lysosomal function, a critical step in the viral lifecycle.[1][2] This document summarizes the quantitative data on Cephaeline's antiviral efficacy, details the experimental protocols used for its evaluation, and visualizes the associated molecular pathways and experimental workflows.

Introduction

Cephaeline is a phenolic alkaloid isolated from the roots of Cephaelis ipecacuanha.[4] It is structurally similar to Emetine, an FDA-approved drug for amoebiasis.[2] The re-emergence of ZIKV and EBOV has highlighted the urgent need for effective antiviral therapeutics.[1] ZIKV, a mosquito-borne flavivirus, is associated with severe neurological disorders such as microcephaly in newborns and Guillain-Barré syndrome in adults.[5][6] EBOV, a filovirus, causes a severe and often fatal hemorrhagic fever.[2] Cephaeline has emerged as a promising broad-spectrum antiviral candidate, exhibiting potent activity against both of these unrelated viruses.[3][4]

Mechanism of Action

Cephaeline employs different strategies to inhibit ZIKV and EBOV, targeting key stages in their respective lifecycles.

Inhibition of Zika Virus (ZIKV)

Cephaeline's primary mechanism against ZIKV is the inhibition of viral replication post-entry.[2] The key target is the ZIKV NS5 protein, which possesses RNA-dependent RNA polymerase (RdRp) activity essential for replicating the viral RNA genome.[1][2][4] By binding to the NS5 polymerase, Cephaeline effectively halts the synthesis of new viral RNA.[2] This targeted action has been confirmed in polymerase activity assays.[4]

Inhibition of Ebola Virus (EBOV)

Unlike its effect on ZIKV, Cephaeline's action against EBOV occurs at the viral entry stage.[1][2] EBOV enters host cells through macropinocytosis and is trafficked into the endosomal-lysosomal pathway.[7] Acidification of the endosome and cleavage of the EBOV glycoprotein (GP) by lysosomal cathepsins are required for the virus to bind to its intracellular receptor, Niemann-Pick C1 (NPC1), and subsequently fuse with the endosomal membrane.[8] Cephaeline, similar to its analog emetine, accumulates in lysosomes and disrupts their function.[2][9] This disruption prevents the necessary processing of the viral glycoprotein and blocks viral entry, effectively neutralizing the infection.[2]

Quantitative Antiviral Activity

The potency of Cephaeline has been quantified through various in vitro assays, demonstrating its efficacy at nanomolar to low-micromolar concentrations.

Table 1: In Vitro Efficacy of Cephaeline against ZIKV

| Assay Type | Cell Line | Measurement | Value | Citation |

| NS5 RdRp Polymerase Activity | HEK293 | IC₅₀ | 976 nM | [4] |

| NS1 Protein Expression | HEK293 | IC₅₀ | 26.4 nM | [10] |

| Viral Titer Reduction | SNB-19 | IC₅₀ | 3.11 nM | [10] |

| Time-of-Addition Assay | Various | IC₅₀ | < 42 nM | [2] |

Table 2: In Vitro Efficacy of Cephaeline against EBOV

| Assay Type | Cell Line | Measurement | Value | Citation |

| Virus-Like Particle (VLP) Entry | HeLa | IC₅₀ | 3.27 µM | [4] |

| Live Virus Infection | Vero E6 | IC₅₀ | 22.18 nM | [4] |

Table 3: Cytotoxicity of Cephaeline

| Cell Line | Assay Duration | Measurement | Value | Citation |

| SK-OV-3 | 72 h | IC₅₀ | 0.1 µM | [4][11] |

| H460 (Lung Cancer) | 72 h | IC₅₀ | 35 nM | [12] |

| A549 (Lung Cancer) | 72 h | IC₅₀ | 43 nM | [12] |

In Vivo Efficacy

Preclinical studies in mouse models have confirmed the in vivo antiviral potential of Cephaeline.

-

ZIKV: In ZIKV-infected Ifnar1⁻/⁻ mice, intraperitoneal administration of Cephaeline (2 mg/kg, daily for 3 days) significantly suppressed the serum viral load and reduced levels of NS1 protein and ZIKV RNA.[4][10]

-

EBOV: In an EBOV mouse model, Cephaeline treatment (5 mg/kg, i.p. daily for 7 days) effectively suppressed the infection and resulted in a 67% survival rate, compared to uniform lethality in the control group.[2][4]

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the antiviral activity of Cephaeline.

Live EBOV Infection Assay

This assay quantifies the ability of a compound to inhibit the replication of live Ebola virus.

-

Cell Seeding: Vero E6 cells are seeded into 96-well plates and incubated overnight to form a confluent monolayer.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of Cephaeline (or a vehicle control) for 1 hour at 37°C.

-

Infection: The media is removed, and cells are infected with a GFP-expressing EBOV at a specific multiplicity of infection (e.g., MOI = 0.1) in the presence of the corresponding Cephaeline concentration.

-

Incubation: After 1 hour of infection, the inoculum is removed, and fresh media containing the compound is added. The plates are incubated for 72 hours.

-

Quantification: The percentage of GFP-positive cells is quantified using a high-content imager or flow cytometry.

-

Data Analysis: The IC₅₀ value is calculated by fitting the dose-response curve using a four-parameter logistic regression model.

EBOV Virus-Like Particle (VLP) Entry Assay

This assay specifically measures the inhibition of the viral entry step without the use of live, infectious virus.

-

Cell Seeding: HeLa cells are seeded in 96-well plates and incubated overnight.

-

Compound Treatment: Cells are treated with serially diluted Cephaeline for 1 hour.

-

VLP Addition: Ebola VLPs, which are engineered to carry a reporter gene (e.g., luciferase or β-lactamase), are added to the cells.

-

Incubation: The plates are incubated for a period sufficient for VLP entry (e.g., 4-6 hours).

-

Signal Detection: The reporter gene expression is measured. For β-lactamase VLPs, a fluorescent substrate is added, and the fluorescence is read. For luciferase VLPs, a lysis buffer and substrate are added, and luminescence is measured.

-

Data Analysis: The dose-dependent inhibition of reporter signal is used to calculate the IC₅₀ for viral entry.

References

- 1. cnu.primo.exlibrisgroup.com [cnu.primo.exlibrisgroup.com]

- 2. Emetine inhibits Zika and Ebola virus infections through two molecular mechanisms: inhibiting viral replication and decreasing viral entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cephalotaxine inhibits Zika infection by impeding viral replication and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. New research pinpoints pathways Ebola virus uses to enter cells | EurekAlert! [eurekalert.org]

- 8. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Cephaeline as a Potent Inductor of Histone H3 Acetylation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Epigenetic modifications are at the forefront of novel therapeutic strategies, with histone acetylation playing a crucial role in the regulation of gene expression. Dysregulation of this process is a hallmark of various diseases, including cancer. This technical guide provides a comprehensive overview of Cephaeline, a natural alkaloid, and its function as a significant inductor of histone H3 acetylation. We will delve into its mechanism of action, present quantitative data from key studies, provide detailed experimental protocols, and explore its therapeutic potential in oncology. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and epigenetic research.

Introduction to Cephaeline and Histone Acetylation

Cephaeline is a phenolic alkaloid derived from the roots of Carapichea ipecacuanha[1][2]. It is structurally related to emetine, another well-known alkaloid from the same plant[3]. While traditionally recognized for its emetic properties, recent research has unveiled its potential as an anti-cancer agent, operating through epigenetic modulation[3][4][5].

Histone acetylation is a critical epigenetic modification that influences chromatin structure and gene transcription[6]. This process is dynamically regulated by two opposing enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs)[6][7]. HATs catalyze the transfer of an acetyl group to lysine residues on histone tails, neutralizing their positive charge and leading to a more relaxed chromatin state (euchromatin), which is generally associated with transcriptional activation[6]. Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression[6]. The balance between HAT and HDAC activity is crucial for normal cellular function, and its disruption is often implicated in cancer pathogenesis[3][6].

Recent studies have highlighted Cephaeline as a promising molecule that can modulate this balance by inducing histone H3 acetylation, thereby presenting a novel avenue for therapeutic intervention, particularly in oncology[3][4].

The Core Mechanism: Cephaeline-Induced Histone H3 Acetylation

Cephaeline has been demonstrated to significantly increase the acetylation of histone H3 at lysine 9 (H3K9ac) in various cancer cell lines[3][4]. This induction of H3K9ac suggests that Cephaeline interferes with the cellular machinery that governs histone acetylation status. The heightened acetylation leads to chromatin decondensation, which is a critical mechanism for activating the transcription of genes, potentially including tumor suppressor genes and those involved in cellular differentiation and DNA repair[3].

The precise molecular target of Cephaeline within the acetylation pathway is a subject of ongoing investigation. It may function by either activating HAT enzymes, such as p300/CBP, or by inhibiting the activity of HDACs[6][8]. Further biochemical assays are required to definitively characterize its interaction with these enzyme families.

Below is a diagram illustrating the proposed signaling pathway for Cephaeline's induction of histone H3 acetylation.

Quantitative Data on Cephaeline's Efficacy

The anti-cancer effects of Cephaeline, mediated by its induction of histone H3 acetylation, have been quantified in several studies. The following tables summarize key findings from research on mucoepidermoid carcinoma (MEC) cell lines.

Table 1: In Vitro Cytotoxicity of Cephaeline in MEC Cell Lines

| Cell Line | IC₅₀ (µM) | Treatment Duration |

| UM-HMC-1 | 0.16 | 72 hours[1] |

| UM-HMC-2 | 2.08 | 72 hours[1] |

| UM-HMC-3A | 0.02 | 72 hours[1] |

Table 2: Effects of Cephaeline on Cellular Processes in MEC Cell Lines

| Cellular Process | Cell Line(s) | Observation | Treatment Conditions |

| Cell Viability | UM-HMC-1, UM-HMC-2, UM-HMC-3A | Significant reduction | Single administration at IC₅₀ |

| Cell Growth | UM-HMC-1, UM-HMC-2 | Significant reduction | Single administration at IC₅₀ |

| Cell Migration | UM-HMC-1, UM-HMC-2, UM-HMC-3A | Significant inhibition | At IC₅₀, observed over 60h |

| Histone H3 Acetylation (H3K9ac) | UM-HMC-1, UM-HMC-2, UM-HMC-3A | Significant increase | 24h post-administration at IC₅₀ |

| Tumorsphere Formation | All MEC cell lines tested | Disruption and reduction in number/size | Not specified |

Table 3: Impact of Cephaeline on Cancer Stem Cell (CSC) Marker ALDH

| Cell Line | Effect on ALDH+ Cell Population | Treatment Conditions |

| UM-HMC-1 | Increased | 24h at IC₅₀ |

| UM-HMC-2 | Reduced | 24h at IC₅₀ |

| UM-HMC-3A | Increased | 24h at IC₅₀ |

Note: The paradoxical increase in the ALDH+ population in some cell lines suggests a complex and potentially cell-type-specific response that warrants further investigation.[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of Cephaeline.

Cell Viability - MTT Assay

This assay determines the concentration of Cephaeline that inhibits 50% of cellular proliferation (IC₅₀).

-

Materials:

-

Human mucoepidermoid carcinoma cell lines (e.g., UM-HMC-1, UM-HMC-2, UM-HMC-3A)[3].

-

Complete cell culture medium.

-

Cephaeline (Cayman Chemical or equivalent)[3].

-

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution (Thermo Scientific or equivalent)[3].

-

DMSO.

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Cephaeline for 72 hours. Include a vehicle control (DMSO).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value using non-linear regression analysis.

-

Histone H3 Acetylation - Immunofluorescence Assay

This method visualizes and quantifies the levels of H3K9ac within treated cells.

-

Materials:

-

Cells cultured on coverslips in a 24-well plate.

-

Cephaeline at the predetermined IC₅₀ concentration.

-

4% Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody: anti-H3K9ac (e.g., from Millipore or Abcam).

-

Secondary antibody: Fluorescently-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488).

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

-

-

Procedure:

-

Treat cells with Cephaeline for 24 hours.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary anti-H3K9ac antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Capture images using a fluorescence microscope and quantify the fluorescence intensity per nucleus using image analysis software (e.g., ImageJ).

-

Cell Migration - Wound Healing (Scratch) Assay

This assay assesses the effect of Cephaeline on the migratory potential of cancer cells.[4]

-

Materials:

-

Cells cultured in 6-well plates.

-

Sterile 200 µL pipette tip.

-

Cephaeline at the IC₅₀ concentration.

-

Microscope with a camera.

-

-

Procedure:

-

Grow cells to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing either Cephaeline or vehicle control.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48, 60 hours).

-

Measure the area of the wound at each time point and calculate the percentage of wound closure.

-

The general workflow for these in vitro experiments is depicted below.

Therapeutic Potential and Future Directions

The ability of Cephaeline to induce histone H3 acetylation, coupled with its demonstrated anti-proliferative and anti-migratory effects, positions it as a promising candidate for cancer therapy development[3][4][5]. Its impact on mucoepidermoid carcinoma, a type of salivary gland cancer, is particularly noteworthy as this disease has limited therapeutic options for high-grade tumors[3].

Key areas for future research include:

-

Mechanism Clarification: Elucidating the exact molecular mechanism by which Cephaeline induces histone acetylation—whether through direct activation of HATs or inhibition of HDACs.

-

Target Gene Identification: Identifying the specific genes that are transcriptionally upregulated following Cephaeline-induced histone acetylation.

-

In Vivo Studies: Evaluating the efficacy and safety of Cephaeline in preclinical animal models to determine its therapeutic window and potential for clinical translation.

-

Combination Therapies: Investigating the synergistic effects of Cephaeline with other anti-cancer agents, such as conventional chemotherapy or other epigenetic drugs.

The development of drugs that target the epigenome is a rapidly growing field[9][10][11]. Cephaeline represents a valuable addition to the arsenal of potential epigenetic modulators for cancer treatment.

Conclusion

Cephaeline has emerged as a potent natural compound with significant anti-cancer properties, which are strongly linked to its ability to induce histone H3 acetylation[3][4][12]. By promoting a more open chromatin structure, Cephaeline can modulate gene expression to inhibit key oncogenic processes, including cell proliferation and migration[3]. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further investigation into this promising therapeutic agent. As our understanding of its epigenetic mechanism of action deepens, Cephaeline may pave the way for novel treatment strategies for mucoepidermoid carcinoma and potentially other malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. repositorio.una.ac.cr [repositorio.una.ac.cr]

- 3. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. physical-and-functional-hat-hdac-interplay-regulates-protein-acetylation-balance - Ask this paper | Bohrium [bohrium.com]

- 8. scbt.com [scbt.com]

- 9. Frontiers | Computer-Aided Drug Design in Epigenetics [frontiersin.org]

- 10. frontiersin.org [frontiersin.org]

- 11. cdio.ai [cdio.ai]

- 12. researchgate.net [researchgate.net]

Cephaeline's Double Strike: Inhibiting NRF2 to Unleash Ferroptosis in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The natural compound cephaeline, isolated from the medicinal plant Cephaelis ipecacuanha, is emerging as a potent anti-cancer agent with a novel mechanism of action.[1][2][3] Recent studies have demonstrated that cephaeline effectively inhibits the growth of lung cancer cells by inducing a specific form of iron-dependent programmed cell death known as ferroptosis.[1][2][3] The core of this mechanism lies in its ability to target and inhibit Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of cellular antioxidant responses.[1][2][3][4] This technical guide provides an in-depth exploration of the signaling pathways, quantitative data, and experimental methodologies underpinning cephaeline's role in promoting ferroptosis through NRF2 inhibition, offering valuable insights for researchers and professionals in oncology drug development.

The Core Mechanism: Cephaeline's Inhibition of the NRF2 Antioxidant Pathway

Cephaeline's anti-cancer efficacy is centered on its ability to disrupt the delicate balance of redox homeostasis in cancer cells, which often exhibit a heightened reliance on antioxidant pathways for survival. The NRF2 signaling pathway is a key player in this process, and its inhibition by cephaeline triggers a cascade of events culminating in ferroptosis.

The proposed signaling pathway is as follows:

-

Cephaeline Inactivates NRF2: Cephaeline acts as an inhibitor of NRF2, a transcription factor that normally regulates the expression of a wide array of antioxidant and cytoprotective genes.[1][2][3]

-

Downregulation of NRF2 Target Genes: The inactivation of NRF2 leads to the reduced expression of its downstream target genes, which are crucial for mitigating oxidative stress and maintaining iron homeostasis.[1] These include:

-

GPX4 (Glutathione Peroxidase 4): A key enzyme that detoxifies lipid peroxides, thereby preventing the execution of ferroptosis.

-

SLC7A11 (Solute Carrier Family 7 Member 11): A component of the cystine/glutamate antiporter system (system Xc-), which is essential for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).

-

SLC40A1 (Solute Carrier Family 40 Member 1): Also known as ferroportin, this protein is the only known iron exporter in vertebrates and plays a critical role in preventing intracellular iron overload.

-

-

Inhibition of the Antioxidant System: The downregulation of GPX4 and SLC7A11 leads to a depletion of intracellular GSH, a critical antioxidant molecule.[1] This severely compromises the cell's ability to neutralize reactive oxygen species (ROS), particularly lipid ROS.

-

Iron Overload: The downregulation of SLC40A1 (ferroportin) inhibits the efflux of iron from the cell.[1] Concurrently, cephaeline treatment has been observed to upregulate the expression of transferrin, a protein responsible for iron influx.[1] This dual effect leads to a significant accumulation of intracellular iron.

-

Lipid Peroxidation and Ferroptosis: The combination of a crippled antioxidant defense system and intracellular iron overload creates a highly pro-ferroptotic environment. The excess iron catalyzes the generation of toxic lipid ROS through Fenton-like reactions, leading to extensive lipid peroxidation and, ultimately, cell death by ferroptosis.[1]

Below is a diagram illustrating this signaling pathway:

Caption: Signaling pathway of cephaeline-induced ferroptosis via NRF2 inhibition.

Quantitative Data: In Vitro Efficacy of Cephaeline

The anti-proliferative effects of cephaeline have been quantified in human lung cancer cell lines, demonstrating its potent cytotoxic activity. The half-maximal inhibitory concentration (IC50) values for cephaeline in H460 and A549 lung cancer cells at different time points are summarized below.

| Cell Line | 24 hours | 48 hours | 72 hours |

| H460 | 88 nM | 58 nM | 35 nM |

| A549 | 89 nM | 65 nM | 43 nM |

Table 1: IC50 values of cephaeline on H460 and A549 lung cancer cells at 24, 48, and 72 hours.[2][3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the mechanism of cephaeline-induced ferroptosis.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of cephaeline on lung cancer cells.

-

Method: Cell Counting Kit-8 (CCK-8) assay.

-

Protocol:

-

Seed H460 and A549 cells in 96-well plates at a specified density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of cephaeline (e.g., 0, 25, 50, 100 nM) for 24, 48, and 72 hours.

-

After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control group. The IC50 values are then determined from the dose-response curves.

-

Detection of Reactive Oxygen Species (ROS)

-

Objective: To measure the levels of intracellular ROS following cephaeline treatment.

-

Method: Dichloro-dihydro-fluorescein diacetate (DCFH-DA) fluorescent probe.

-

Protocol:

-

Treat lung cancer cells with cephaeline at the desired concentrations for 24 hours.

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Incubate the cells with DCFH-DA solution (typically 10 µM) in serum-free medium for 20-30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.

-

Western Blot Analysis

-

Objective: To determine the expression levels of key proteins in the NRF2 and ferroptosis pathways.

-

Protocol:

-

Treat cells with cephaeline for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NRF2, GPX4, SLC7A11, SLC40A1, transferrin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

NRF2 Agonist Rescue Experiment

-

Objective: To confirm that the effects of cephaeline are mediated through the inhibition of NRF2.

-

Method: Pre-treatment with an NRF2 agonist, tert-butylhydroquinone (TBHQ).

-

Protocol:

-

Pre-treat lung cancer cells with TBHQ for a specified time (e.g., 2-4 hours) to activate NRF2.

-

Following pre-treatment, add cephaeline to the media and co-incubate for 24 hours.

-

Assess cell viability using the CCK-8 assay and measure lipid ROS levels.

-

A significant alleviation of cephaeline-induced cell death and a reduction in lipid ROS levels in the presence of TBHQ would confirm the involvement of NRF2.[1]

-

Below is a diagram outlining the general experimental workflow:

Caption: General experimental workflow for investigating cephaeline's mechanism.

Conclusion and Future Directions

The research to date strongly indicates that cephaeline is a promising anti-cancer agent that induces ferroptosis in lung cancer cells by targeting the NRF2 pathway.[1][2][3] Its dual action of suppressing the cellular antioxidant system while promoting iron overload provides a powerful and specific mechanism for inducing cancer cell death. For drug development professionals, cephaeline represents a novel chemical scaffold for the design of targeted ferroptosis inducers. For researchers, further investigation into the precise molecular interaction between cephaeline and NRF2, as well as its efficacy in other cancer types with NRF2 addiction, will be crucial next steps. The in vivo efficacy and safety profile of cephaeline and its derivatives also warrant comprehensive investigation to translate these promising preclinical findings into clinical applications.[1][2][3]

References

- 1. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cephaeline promotes ferroptosis by targeting NRF2 to exert anti-lung cancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Quantification of Cephaeline Dihydrochloride

Introduction

Cephaeline is a prominent alkaloid found in the roots of Carapichea ipecacuanha, commonly known as ipecac. It, along with emetine, is responsible for the plant's therapeutic and toxic properties. Accurate quantification of Cephaeline Dihydrochloride is crucial for quality control of raw materials, pharmaceutical formulations, and in pharmacokinetic studies. This application note presents a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of cephaeline. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic-aqueous mixture. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of a reference standard.

Chromatographic Conditions

A summary of the HPLC system and parameters is provided in the table below.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Methanol:0.1% Phosphoric Acid in Water (9:3:88, v/v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C[2] |

| Detection Wavelength | 205 nm[1] |

| Run Time | 20 minutes |

Experimental Protocol

1. Reagents and Materials

-

This compound Reference Standard (Purity ≥ 98%)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Phosphoric Acid (AR Grade)

-

Water (HPLC Grade or Milli-Q)

-

0.45 µm Syringe Filters

2. Preparation of Solutions

2.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase, mix 90 mL of acetonitrile, 30 mL of methanol, and 880 mL of 0.1% phosphoric acid in water. Degas the solution for at least 15 minutes using sonication or vacuum filtration before use.

2.2. Standard Stock Solution Preparation (100 µg/mL)

Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This will be the standard stock solution.

2.3. Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

2.4. Sample Preparation

-

For Drug Substance: Accurately weigh a sufficient amount of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the calibration range.

-

For Drug Product (e.g., Syrup): Accurately measure a volume of the syrup, dilute it with an acidic methanol solution, and sonicate to ensure complete extraction.[1] Centrifuge or filter the extract to remove any particulate matter. Further dilute the clear supernatant with the mobile phase to a concentration within the calibration range.

-

For Plant Material: To 100 mg of powdered plant material, add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH.[3][4] Sonicate for 10 minutes, then centrifuge. Repeat the extraction twice more and combine the supernatants.[3][4] Dilute the combined extract with the mobile phase to a suitable concentration.

3. HPLC Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared calibration standards in ascending order of concentration.

-

Inject the prepared sample solutions.

-

After each injection, allow the chromatogram to run for the specified time to ensure the elution of all components.

4. Data Analysis

-

Identify the cephaeline peak in the chromatograms based on the retention time of the reference standard. The retention time for cephaeline is expected to be around 9.0 minutes.[3][5]

-

Integrate the peak area for cephaeline in all chromatograms.

-

Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A good linear correlation should have an r² value ≥ 0.999.[1]

-

Calculate the concentration of this compound in the sample solutions using the regression equation.

Method Validation Summary

The described method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.

| Parameter | Typical Results |

| Linearity Range | 0.01456 - 0.2184 µg on column[1] |

| Correlation Coefficient (r²) | ≥ 0.999[1] |

| Accuracy (Recovery) | 96.93% with RSD of 1.31%[1] |

| Precision (RSD) | ≤ 2% |

| Limit of Detection (LOD) | 0.0173 µg on column[6] |

| Limit of Quantification (LOQ) | 0.0518 µg on column[6] |

Visualizations

Caption: Experimental workflow for HPLC quantification of this compound.

Caption: Logical relationship of key HPLC system components.

References

- 1. researchgate.net [researchgate.net]

- 2. repositorio.una.ac.cr [repositorio.una.ac.cr]

- 3. redalyc.org [redalyc.org]

- 4. scielo.org.co [scielo.org.co]

- 5. researchgate.net [researchgate.net]